molecular formula C15H11N3O B1270616 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde CAS No. 371917-81-6

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Cat. No. B1270616
M. Wt: 249.27 g/mol
InChI Key: RPXJROJLJRFFOF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related 1-aryl-pyrazole carbaldehydes involves reactions like nucleophilic substitution and condensation followed by hydrolysis, as demonstrated in the synthesis of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and a related compound through interaction with cyclohexylamine (Orrego Hernandez et al., 2015). Moreover, novel pyrazole carbaldehydes have been synthesized using the Vilsmeier-Haack reagent, highlighting the structural diversity achievable with different substituents (Hu et al., 2010).

Molecular Structure Analysis The structure and photophysical properties of pyrazole carbaldehydes have been studied through methods like X-ray diffraction and spectroscopic analysis, offering insights into their molecular configuration and interactions. For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been examined for its optimized molecular structure and vibrational frequencies (Mary et al., 2015).

Chemical Reactions and Properties Pyrazole carbaldehydes participate in various chemical reactions, such as Sonogashira-type cross-coupling, to yield pyrazolo[4,3-c]pyridines. This showcases their reactivity and potential in synthesizing complex heterocycles (Vilkauskaitė et al., 2011).

Physical Properties Analysis The physical properties of these compounds, such as solvatochromism and crystal packing, have been studied. For instance, solvatochromic and single crystal studies of a related compound showed variations in photophysical properties across different solvents, indicating its potential application in materials science (Singh et al., 2013).

Chemical Properties Analysis The chemical behavior of pyrazole carbaldehydes under various conditions has been explored, demonstrating their versatility in synthetic chemistry. For example, microwave-assisted synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives highlights the efficient and green synthesis of these compounds (Polo et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. For instance, when reacted with chitosan to form Schiff bases, these compounds exhibited significant antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This application underscores their potential in developing new antimicrobial agents (Hamed et al., 2020).

Cytotoxicity and Potential Anticancer Agents

Studies have shown that derivatives of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibit cytotoxic activity against various human cancer cell lines. This suggests their potential as anticancer agents. Notably, some derivatives displayed significant cytotoxicity compared to standard drugs used in cancer treatment (Alam et al., 2017).

Synthesis of Novel Heterocycles

The compound and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. These synthesized heterocycles have diverse applications in the field of medicinal chemistry and drug design. Their synthesis often involves reactions under various conditions, leading to the formation of structurally diverse compounds with potential biological activities (Aly et al., 2004).

Applications in Organic Synthesis

1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde has been used in organic synthesis, particularly in Sonogashira-type reactions. These reactions yield various compounds, demonstrating the versatility of this compound as a precursor in organic synthesis. The synthesized products have been extensively characterized, highlighting their potential applications in various fields of chemistry (Vilkauskaitė et al., 2011).

Development of Novel Fluorescent Compounds

This compound has been used in the synthesis of novel fluorescent compounds, particularly in the study of specific solute-solvent interactions and the effects of electron donor-acceptor substituents. Such studies are vital in understanding the photophysical properties of heterocyclic compounds and their potential applications in fluorescence-based technologies (Patil et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJROJLJRFFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358097
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

CAS RN

371917-81-6
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ESA Aly, MA Abdo… - Journal of the Chinese …, 2004 - Wiley Online Library
… Treatment of compound 4 with excess sodium azide in DMSO at 110 C gave the two products 5-azido-1-phenyl-3pyridin-4-yl-1H-pyrazole-4-carbaldehyde (8) and 5-hydroxy-1-phenyl-3-…
Number of citations: 18 onlinelibrary.wiley.com
IA Abdelhamid, MAE Hawass… - … : Online Journal of …, 2021 - scholar.cu.edu.eg
… treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde 6 with hydrazine hydrate 7 in the presence of acetic acid in ethanol at reflux yielded 1-phenyl-3-pyridin-4-yl-1,6…
Number of citations: 9 scholar.cu.edu.eg
SN Baytas, N Inceler, Y Ozkan, S Unlu… - Medicinal Chemistry …, 2013 - Springer
(E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazole-4-yl]acryl amides were evaluated for their antiplatelet activities. Compounds 4o and 4r were found as active derivatives showing a potent …
Number of citations: 6 link.springer.com
BF Abdel-Wahab, RE Khidre… - ARKIVOC: Online Journal …, 2011 - researchgate.net
This review deals with synthesis and reactions of pyrazole-3 (4)-carbaldehydes as well as their biological activity. The data on the methods of synthesis, chemical reactions, and …
Number of citations: 60 www.researchgate.net
SN Baytas, N Inceler, A Yılmaz - Medicinal Chemistry Research, 2013 - Springer
A novel combinatorial library of ester and amide derivatives of 1,3-diarylpyrazoles was designed and synthesized. Anticancer activities of these compounds were assessed against …
Number of citations: 26 link.springer.com
SM Kishk, KJ McLean, S Sood, D Smith… - …, 2019 - Wiley Online Library
The emergence of untreatable drug‐resistant strains of Mycobacterium tuberculosis is a major public health problem worldwide, and the identification of new efficient treatments is …
DN Kanthecha, BS Bhatt, MN Patel, DB Raval… - Journal of Inorganic and …, 2020 - Springer
Six bipyrazole based Au(III) complexes were synthesized and characterized by 1 H-NMR, 13 C (APT) NMR, FT-IR, Mass spectrometry, elemental analysis and conductance …
Number of citations: 7 link.springer.com
DN Kanthecha, BS Bhatt, MN Patel, FU Vaidya… - Molecular Diversity, 2022 - Springer
Pyrazine-bipyrazole-based µ-oxo bridged dinuclear Au(III) complexes were synthesized and characterized by various spectrometric ( 1 H-NMR, 13 C (APT) NMR, FT-IR, Mass …
Number of citations: 4 link.springer.com

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